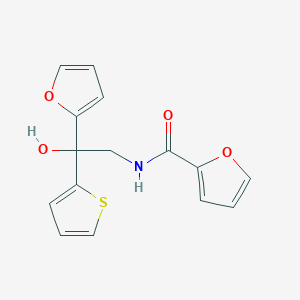

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)furan-2-carboxamide

Descripción

Structure and Key Features: The compound features a central hydroxyethyl backbone substituted with furan-2-yl and thiophen-2-yl groups, linked to a furan-2-carboxamide moiety. This hybrid heterocyclic architecture combines aromatic furan and thiophene rings, which confer distinct electronic and steric properties.

- Amide coupling: Reaction of furan-2-carbonyl chloride with a hydroxyethylamine intermediate substituted with furan and thiophene groups (similar to methods in ) .

- Chiral resolution: Potential separation of stereoisomers via techniques like supercritical fluid chromatography (SFC), as seen in thiophene-furan hybrids () .

Propiedades

IUPAC Name |

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO4S/c17-14(11-4-1-7-19-11)16-10-15(18,12-5-2-8-20-12)13-6-3-9-21-13/h1-9,18H,10H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXEPSIYOAVXQEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)furan-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan-2-carboxamide core, followed by the introduction of the furan-2-yl and thiophen-2-yl groups. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. The purification process often includes crystallization and chromatography techniques to achieve the desired compound quality.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)furan-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The furan and thiophene rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkyl halides, and various nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)furan-2-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mecanismo De Acción

The mechanism by which N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)furan-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Functional Group Variations

Key Observations:

Planarity of Carboxamide Moiety: In N-(2-nitrophenyl)furan-2-carboxamide, intramolecular N–H⋯O interactions disrupt planarity, contrasting with planar systems like 2NPCB . The target compound’s hydroxyethyl group may similarly induce torsional strain, affecting conformation. Thiophene substitution (vs.

Hydroxyethyl spacers (as in the target compound) enhance solubility and hydrogen-bonding capacity, critical for pharmacokinetics.

Key Findings:

- Amide Coupling Efficiency : The target compound’s synthesis likely mirrors , where coupling agents like HATU or EDCI are used for high yields (>90%) .

- Chiral Separation : Analogues with hydroxy groups (e.g., ) require SFC for enantiomer resolution, suggesting similar needs for the target compound .

Table 3: Bioactivity and Solubility Trends

Critical Analysis:

- Thiophene vs. Furan Bioactivity : Thiophene’s electron-rich aromatic system may enhance receptor binding compared to furan, as seen in thiophene fentanyl .

- Nitro vs. Hydroxyethyl Groups : Nitro substituents () improve antimicrobial activity but reduce solubility, whereas hydroxyethyl groups balance polarity and bioavailability .

Actividad Biológica

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)furan-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features, including furan and thiophene rings. This article explores its biological activity, synthesis, and potential applications, supported by relevant research findings and data.

Structural Overview

The compound features:

- Furan and Thiophene Rings : These heterocycles contribute to its reactivity and biological activity.

- Hydroxyl Group : Enhances solubility and potential interactions with biological targets.

- Carboxamide Moiety : May influence pharmacological properties.

Biological Activity

Research indicates that N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)furan-2-carboxamide exhibits various biological activities, including:

- Antimicrobial Properties : Compounds with similar structures have shown inhibitory effects against bacteria and viruses, including influenza A virus.

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may possess cytotoxic effects against cancer cell lines, demonstrating IC50 values that indicate significant potency. For instance, related compounds have shown IC50 values in the low micromolar range against various cancer types .

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, similar to other derivatives that have been evaluated for their inhibitory effects on SARS-CoV-2 main protease (Mpro), showcasing its potential in antiviral drug development .

Synthesis

The synthesis of N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)furan-2-carboxamide typically involves multi-step organic reactions. Common methods include:

- Condensation Reactions : The condensation of 2-thiophenecarboxaldehyde with 2-furancarboxylic acid under basic conditions is a standard approach.

Reaction Conditions

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Condensation | 2-Thiophenecarboxaldehyde, 2-Furancarboxylic acid | Mild conditions with base (e.g., NaOH) |

| Oxidation | Hydrogen peroxide | Varies based on target product |

| Reduction | Lithium aluminum hydride | Controlled environment |

Case Studies

- Antiviral Activity : A study highlighted the effectiveness of related furan-based compounds as inhibitors of the SARS-CoV-2 Mpro, with IC50 values indicating strong potential as antiviral agents . The structure-based drug design led to the identification of non-peptidomimetic inhibitors that were optimized through synthetic modifications.

- Cytotoxicity Assessment : In vitro studies on related compounds showed varying degrees of cytotoxicity against cancer cell lines, with some derivatives presenting lower CC50 values than established chemotherapeutics, indicating a promising therapeutic index for further investigation .

Research Findings

Recent findings emphasize the importance of structural modifications in enhancing biological activity:

- Compounds containing both furan and thiophene moieties have been associated with improved antimicrobial and anticancer properties.

Comparative Analysis

| Compound Name | IC50 (µM) | Activity Type |

|---|---|---|

| N-(2-(furan-2-yl)-...) | 1.55 | Antiviral |

| Related Thiophene Derivative | 10.76 | Enzyme Inhibition |

| Furan-Based Compound | <5 | Anticancer |

Q & A

Basic: What are the established synthesis routes for N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)furan-2-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step condensation reactions starting with furan-2-carboxylic acid and thiophene derivatives. A common approach includes:

- Step 1 : Formation of the hydroxyethyl intermediate via nucleophilic addition between furan-2-yl and thiophen-2-yl aldehydes.

- Step 2 : Coupling the intermediate with furan-2-carboxylic acid chloride under anhydrous conditions.

- Key Parameters : Solvent choice (e.g., acetonitrile or dichloromethane), temperature control (reflux at ~80°C), and catalysts (e.g., triethylamine for acid chloride activation). Purification via column chromatography ensures >95% purity .

Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound’s structure?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions on furan/thiophene rings and hydroxyethyl connectivity.

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (319.39 g/mol) and fragmentation patterns .

- X-ray Crystallography : SHELX software refines crystal structures, resolving dihedral angles between heterocyclic rings (e.g., 8.5–13.5° for thiophene-furan planes) and hydrogen-bonding networks .

Basic: How is the compound screened for initial biological activity, and what targets are prioritized?

- In-Vitro Assays :

- Antimicrobial : Agar diffusion assays against E. coli and S. aureus (IC₅₀ values compared to standards like ampicillin) .

- Anticancer : MTT assays on HCT-116 (colorectal cancer) cells to measure proliferation inhibition .

- Target Prioritization : Enzymes (e.g., kinases) and receptors (e.g., GPCRs) with binding pockets accommodating heterocyclic motifs .

Advanced: What mechanistic insights exist for its bioactivity, and how are signaling pathways probed?

- Apoptosis Induction : Flow cytometry detects caspase-3/7 activation in treated cancer cells.

- Receptor Interaction : Competitive binding assays (e.g., radioligand displacement) quantify affinity for serotonin or dopamine receptors.

- Pathway Analysis : Western blotting identifies downregulation of PI3K/Akt/mTOR pathways in dose-dependent studies .

Advanced: How are structural modifications (e.g., substituent variations) guided to enhance potency or selectivity?

- Rational Design :

- Electron-Withdrawing Groups : Nitro or halogen substituents on thiophene improve electrophilicity for nucleophilic targets.

- Hydrophobic Moieties : Benzodioxole or cyclopentane additions (as in analogs) enhance membrane permeability .

- SAR Studies : Parallel synthesis of derivatives followed by PCA (Principal Component Analysis) correlates substituent effects with bioactivity .

Advanced: How should researchers address contradictions in reported bioactivity data across studies?

- Dose-Response Validation : Replicate assays under standardized conditions (e.g., fixed serum concentrations).

- Metabolic Stability Checks : Liver microsome assays identify rapid degradation that may skew IC₅₀ values.

- Computational Cross-Validation : Molecular docking (AutoDock Vina) reconciles divergent binding affinities by modeling solvent effects .

Advanced: What computational tools predict pharmacokinetics and toxicity profiles?

- ADMET Prediction : SwissADME estimates LogP (~2.8) and bioavailability radar plots.

- Toxicity Alerts : ProTox-II flags potential hepatotoxicity via cytochrome P450 inhibition.

- Dynamic Simulations : MD simulations (GROMACS) assess blood-brain barrier penetration .

Advanced: What challenges arise in crystallographic refinement, and how are they mitigated?

- Disorder in Heterocycles : Furan/thiophene rings may exhibit positional disorder. Strategies include:

Material Science: How does the compound’s electronic structure inform its use in organic electronics?

- Bandgap Engineering : UV-Vis and cyclic voltammetry measure HOMO-LUMO gaps (~3.1 eV), suitable for OLED hole-transport layers.

- Charge Transport : DFT (Gaussian 16) calculates reorganization energies (λ ≈ 0.3 eV), indicating moderate hole mobility .

Methodological Pitfalls: What are common errors in solubility and stability assessments?

- Solubility Misestimation : Use of DMSO without accounting for cosolvent effects. Correct via phase solubility diagrams in PBS/EtOH mixtures.

- Photo-Degradation : UV-light exposure in stock solutions causes furan ring cleavage. Stability studies recommend amber vials and -20°C storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.